1,4-Dihydro-2,6-dimethyl-3-(2-cyanoethoxycarbonyl)-5-ethoxycarbonyl-4-(2,3-dichlorophenyl)pyridine
Overview
Description
1,4-Dihydro-2,6-dimethyl-3-(2-cyanoethoxycarbonyl)-5-ethoxycarbonyl-4-(2,3-dichlorophenyl)pyridine, also known as this compound, is a useful research compound. Its molecular formula is C20H20Cl2N2O4 and its molecular weight is 423.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Fascinating Variability in Chemistry and Properties
A review by Boča, Jameson, and Linert (2011) focuses on the chemistry and properties of compounds containing pyridine-2,6-diylbis structures, summarizing preparation procedures, properties, spectroscopic properties, structures, magnetic properties, and biological and electrochemical activity. Although this review does not directly mention the compound , it highlights the importance of investigating analogues that could have potential interest in various fields, including scientific research applications (Boča, Jameson, & Linert, 2011).
Hybrid Catalysts in Synthesis
Parmar, Vala, and Patel (2023) discuss the importance of hybrid catalysts for synthesizing pyranopyrimidine scaffolds, which are key precursors for medicinal and pharmaceutical industries due to their broad synthetic applications and bioavailability. The review covers synthetic pathways and applications of hybrid catalysts, indicating a potential area where similar compounds could be applied in creating lead molecules for pharmaceutical use (Parmar, Vala, & Patel, 2023).
Treatment of Wastewater from the Pesticide Industry
Research by Goodwin et al. (2018) into the treatment options for reclaiming wastewater produced by the pesticide industry addresses the removal of toxic pollutants, which could indirectly relate to the environmental impact and treatment methods relevant for the synthesis or breakdown products of complex compounds like the one mentioned (Goodwin et al., 2018).
Sorption of Phenoxy Herbicides
A study by Werner, Garratt, and Pigott (2012) reviews the sorption experiments of phenoxy herbicides, providing insights into the environmental behavior of chemicals that share structural similarities with the compound . This could be relevant for understanding the environmental impact and behavior of similar compounds (Werner, Garratt, & Pigott, 2012).
Properties
IUPAC Name |
5-O-(2-cyanoethyl) 3-O-ethyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20Cl2N2O4/c1-4-27-19(25)15-11(2)24-12(3)16(20(26)28-10-6-9-23)17(15)13-7-5-8-14(21)18(13)22/h5,7-8,17,24H,4,6,10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZOPKQWAEXIRCY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=C(C(=CC=C2)Cl)Cl)C(=O)OCCC#N)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20Cl2N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90473921 | |
Record name | 1,4-DIHYDRO-2,6-DIMETHYL-3-(2-CYANOETHOXYCARBONYL)-5-ETHOXYCARBONYL-4-(2,3-DICHLOROPHENYL)PYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90473921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
423.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175688-78-5 | |
Record name | 1,4-DIHYDRO-2,6-DIMETHYL-3-(2-CYANOETHOXYCARBONYL)-5-ETHOXYCARBONYL-4-(2,3-DICHLOROPHENYL)PYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90473921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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